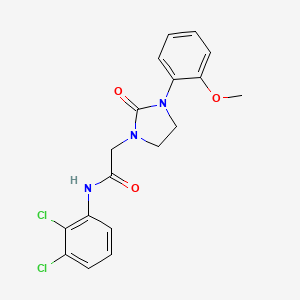
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DCPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and environmental science.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide involves the reaction of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid with 2,3-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid, 2,3-dichloroaniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: Dissolve 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid (1.0 equiv) and 2,3-dichloroaniline (1.2 equiv) in dry dichloromethane under nitrogen atmosphere., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the resulting intermediate in dry dichloromethane and add acetic anhydride (1.2 equiv) dropwise with stirring at room temperature for 6 hours., Step 5: Quench the reaction by adding water and extract the product with dichloromethane., Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
作用机制
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes such as cell division, DNA replication, and protein synthesis. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has also been shown to induce oxidative stress and DNA damage, leading to cell death.
生化和生理效应
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to have both biochemical and physiological effects on living organisms. In plants, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide inhibits the activity of enzymes involved in the biosynthesis of chlorophyll, leading to chlorosis and plant death. In animals, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been shown to affect the liver and kidney function, as well as induce oxidative stress and DNA damage.
实验室实验的优点和局限性
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide also has limitations, such as its potential toxicity to living organisms and its limited solubility in water, which can affect its efficacy in certain applications.
未来方向
There are several future directions for research on N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, including its potential applications in nanotechnology, as a biosensor, and as a drug delivery agent. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has also been studied for its potential use in combination with other compounds to enhance its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide and its effects on living organisms.
In conclusion, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound that has potential applications in various fields such as agriculture, medicine, and environmental science. Its synthesis method has been optimized to produce high yields of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide with high purity. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential applications and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide in various applications.
科学研究应用
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential applications in agriculture as a herbicide, in medicine as an anti-cancer agent, and in environmental science as a water treatment agent. In agriculture, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been shown to effectively control weeds in various crops such as peanuts, soybeans, and cotton. In medicine, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In environmental science, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been used as a water treatment agent to remove pollutants such as heavy metals and organic compounds.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-26-15-8-3-2-7-14(15)23-10-9-22(18(23)25)11-16(24)21-13-6-4-5-12(19)17(13)20/h2-8H,9-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGYQOQZDTCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

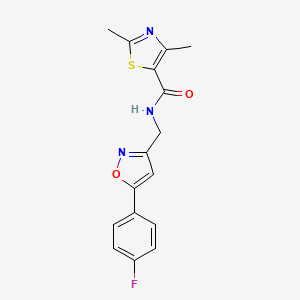
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)
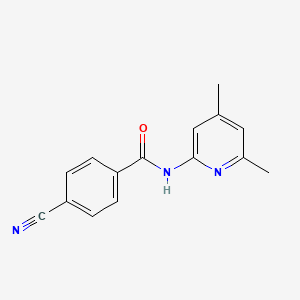
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
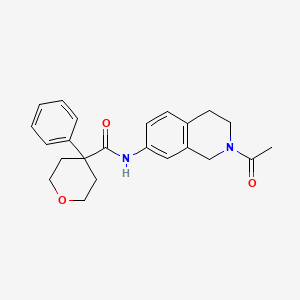
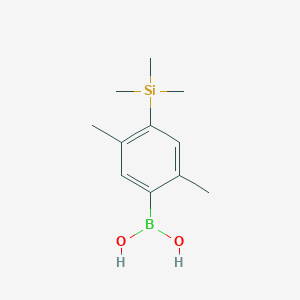
![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)
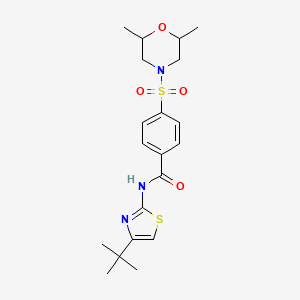
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)
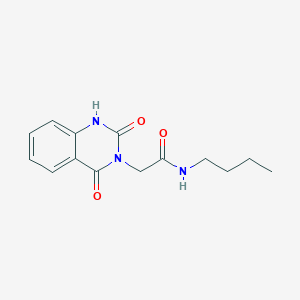
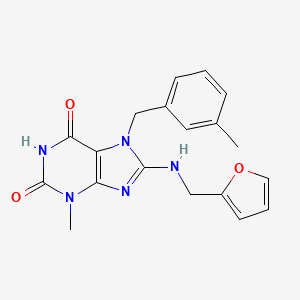
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)
![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)